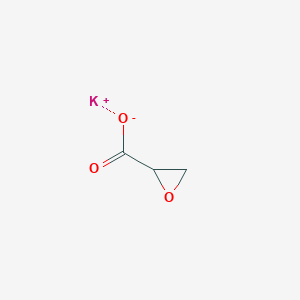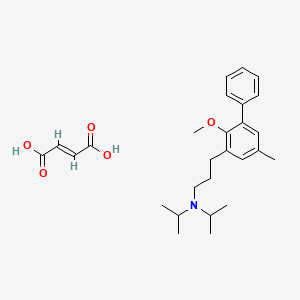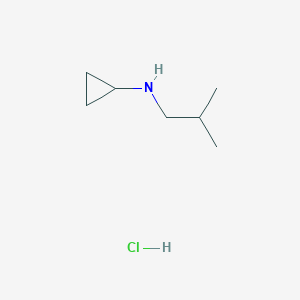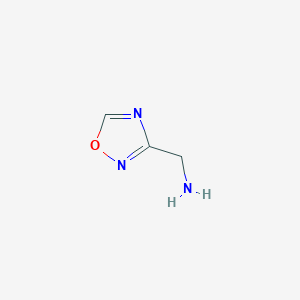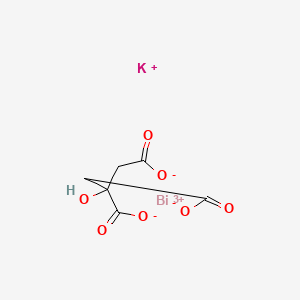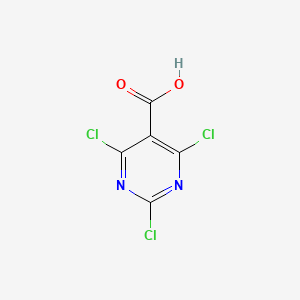
2,4,6-Trichloropyrimidin-5-carbonsäure
Übersicht
Beschreibung
2,4,6-Trichloropyrimidine-5-carboxylic acid (TCPy) is an organic compound that belongs to the class of pyrimidines. It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4,6-Trichloropyrimidine involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence or absence of a catalyst . This process is associated with some disadvantages, such as the aqueous work-up of the reaction mixture containing 2,4,6-trichloropyrimidine, which is problematic for safety reasons and generally requires repeated extraction of the aqueous phase .Molecular Structure Analysis
The molecular formula of 2,4,6-Trichloropyrimidine-5-carboxylic acid is C5HCl3N2O2. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at around 20 °C produces 4,5,6-trichloropyrimidine-2-carboxamide . This new compound was fully characterized by IR, MALDI-TOF, NMR, and elemental analysis .Physical And Chemical Properties Analysis
The molecular weight of 2,4,6-Trichloropyrimidine-5-carboxylic acid is 227.43 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,4,6-Trichloropyrimidin-5-carbonsäure kann als synthetisches Gerüst in der organischen Synthese verwendet werden . Sie bietet mehrere Reaktivitätsstellen gegenüber Heteroatom-Nukleophilen oder organometallischen Reagenzien . Dies macht sie zu einer vielseitigen Verbindung für die Synthese einer breiten Palette von organischen Verbindungen .
Entwicklung von Inhibitoren der anaplastischen Lymphomkinase (ALK-5)
Diese Verbindung wird bei der Synthese potenter und selektiver Inhibitoren der anaplastischen Lymphomkinase (ALK-5) verwendet . ALK-5-Inhibitoren werden als Antitumortherapie eingesetzt . Dies unterstreicht das Potenzial der Verbindung bei der Entwicklung neuer Krebstherapien .
Entwicklung von EGFR-Inhibitoren
This compound wird auch bei der Synthese von Epidermalen Wachstumsfaktor-Rezeptor (EGFR)-Inhibitoren verwendet . EGFR-Inhibitoren sind eine Art der zielgerichteten Therapie, die bei der Behandlung bestimmter Krebsarten eingesetzt wird .
Entzündungshemmende Anwendungen
Pyrimidine, die Klasse von Verbindungen, zu der this compound gehört, sind dafür bekannt, entzündungshemmende Wirkungen zu haben . Sie hemmen die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren . Dies deutet auf mögliche Anwendungen von this compound bei der Entwicklung neuer entzündungshemmender Medikamente hin .
Antioxidative Anwendungen
Pyrimidine zeigen auch antioxidative Wirkungen . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können . Dies eröffnet mögliche Anwendungen von this compound bei der Entwicklung neuer antioxidativer Medikamente .
Antimikrobielle Anwendungen
Pyrimidine wurden nachweislich antibakterielle, antivirale, antifungale und antituberkulöse Wirkungen haben . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte .
Wirkmechanismus
Target of Action
2,4,6-Trichloropyrimidine-5-carboxylic acid is a derivative of pyrimidines . Pyrimidines are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
Safety and Hazards
While specific safety data for 2,4,6-Trichloropyrimidine-5-carboxylic acid was not found, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .
Biochemische Analyse
Biochemical Properties
2,4,6-Trichloropyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research .
Cellular Effects
The effects of 2,4,6-Trichloropyrimidine-5-carboxylic acid on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell .
Molecular Mechanism
At the molecular level, 2,4,6-Trichloropyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichloropyrimidine-5-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichloropyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .
Metabolic Pathways
2,4,6-Trichloropyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis. This compound’s impact on metabolic pathways highlights its potential as a tool for studying cellular metabolism .
Transport and Distribution
The transport and distribution of 2,4,6-Trichloropyrimidine-5-carboxylic acid within cells and tissues are essential for understanding its biological effects. It can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in certain cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .
Eigenschaften
IUPAC Name |
2,4,6-trichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSARQXNFQQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602251 | |
| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93416-51-4 | |
| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





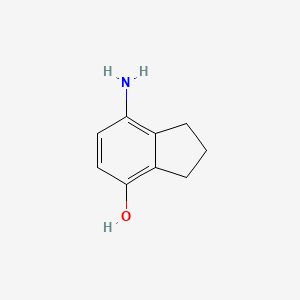
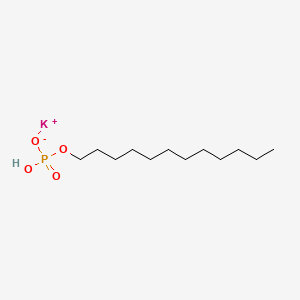
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)
